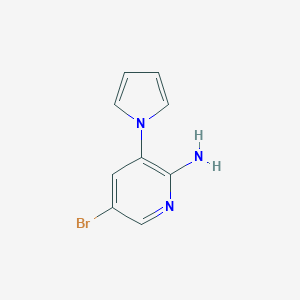

5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

描述

Contextual Significance of Pyridine (B92270) and Pyrrole (B145914) Scaffolds in Modern Medicinal Chemistry

The pyridine and pyrrole rings are fundamental building blocks in the design of bioactive molecules. nih.govbldpharm.com Pyridine, a six-membered nitrogen-containing heterocycle, is a structural isostere of benzene (B151609) and is present in a vast number of pharmaceuticals and natural products. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and a base, and it can influence the molecule's solubility and ability to interact with biological targets. researchgate.net The pyridine scaffold is found in drugs with a wide range of applications, including antibacterial, antiviral, anticancer, and anti-inflammatory agents. growingscience.com

Similarly, the pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry. bldpharm.com It is a component of many biologically important molecules, including heme, chlorophyll, and vitamin B12. Pyrrole derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antitubercular, antiviral, and anticancer effects. nih.gov The combination of these two scaffolds within a single molecule, as seen in pyrrolopyridines, creates a versatile platform for the development of new therapeutic agents. mdpi.com

Overview of Heterocyclic Compounds in Contemporary Drug Discovery

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are of immense importance in drug discovery. chemicalbook.com It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. researchgate.net Their prevalence stems from their structural diversity and their ability to be modified to fine-tune pharmacological properties. chemicalbook.com

The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, such as polarity, hydrogen bonding capacity, and lipophilicity. researchgate.net These properties are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Heterocyclic scaffolds form the basis for a wide array of therapeutic agents, targeting a multitude of diseases. evitachem.com

Research Landscape of 5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine and Structurally Related Derivatives

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest its potential as a valuable intermediate in synthetic and medicinal chemistry. The research landscape is more developed for structurally related pyrrolopyridine derivatives.

For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold are being investigated as potent inhibitors of various protein kinases, which are key targets in cancer therapy. rsc.org The introduction of a bromine atom, as in 5-bromo-1H-pyrrolo[2,3-b]pyridine, can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for biological screening.

Research on related bromo-pyrazolo[3,4-b]pyridine derivatives has shown promising antibacterial and antioxidant activities. growingscience.comresearchgate.net A series of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamides were synthesized and evaluated for their biological activities. Several of these compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Furthermore, studies on 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues have revealed their potential as selective ligands for dopamine (B1211576) receptors, which are important targets in the treatment of neurological and psychiatric disorders. nih.gov One compound in this series showed high affinity and selectivity for the D3 receptor. nih.gov

The synthesis of various pyrrolopyridine derivatives is an active area of research, with different strategies being employed to construct this fused heterocyclic system. mdpi.com The biological evaluation of these derivatives has uncovered a broad range of pharmacological properties, including analgesic, anti-inflammatory, antidiabetic, and antitumor activities. nih.govmdpi.com

Interactive Data Table: Biological Activities of Structurally Related Compounds

| Compound Class | Derivative Example | Biological Activity | Research Focus |

| 1H-Pyrrolo[2,3-b]pyridine | Compound 4h | Potent FGFR1, 2, and 3 inhibitor | Anticancer |

| Pyrazolo[3,4-b]pyridine | 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide | Antibacterial, Antioxidant | Infectious Diseases |

| 2-Aryl-5-aminomethyl-1H-pyrrole | 2-(5-bromo-2,3-dimethoxyphenyl)-5-(2-(3-pyridal)piperidinyl)methyl-1H-pyrrole | Selective Dopamine D3 Receptor Ligand | Neuroscience |

| Pyrrolo[3,4-c]pyridine | 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione | Antiviral (HCV) | Virology |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-pyrrol-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-5-8(9(11)12-6-7)13-3-1-2-4-13/h1-6H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKNBUSVKFPHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(N=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435356 | |

| Record name | 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155630-03-8 | |

| Record name | 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Bromo 3 1h Pyrrol 1 Yl Pyridin 2 Amine and Analogues

Retrosynthetic Analysis of the 5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine Core Structure

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies emerge, focusing on the formation of the pyrrole (B145914) ring and the bond connecting it to the pyridine (B92270) core.

Strategy A: Paal-Knorr Pyrrole Synthesis Approach

This strategy involves disconnecting the pyrrole ring as the final key step. The C-N bonds of the pyrrole are traced back to a reaction between a primary amine and a 1,4-dicarbonyl compound.

Disconnection 1 (C-N bond of pyrrole): The pyrrole ring is formed via a Paal-Knorr synthesis. This retrosynthetic step breaks the four C-N bonds of the pyrrole, leading to two precursor molecules: 2,5-dimethoxytetrahydrofuran (B146720) (a stable equivalent of a 1,4-dicarbonyl) and the key intermediate, 5-bromo-3-aminopyridin-2-amine.

Disconnection 2 (Functional Group Interconversion): The diamine intermediate, 5-bromo-3-aminopyridin-2-amine, can be derived from the reduction of a nitro group. This points to 2-amino-5-bromo-3-nitropyridine (B172296) as a precursor.

Disconnection 3 (Nitration): The nitro-amino-pyridine can be synthesized through the nitration of 2-amino-5-bromopyridine (B118841). This starting material is accessible from the bromination of 2-aminopyridine (B139424).

Strategy B: Pyrrole-Pyridine Coupling Approach

This alternative strategy focuses on forming the C-N bond between the two pre-existing heterocyclic rings.

Disconnection 1 (C-N bond, Pyrrole-Pyridine): A C-N cross-coupling reaction, such as a Buchwald-Hartwig or Ullmann condensation, is a plausible method for linking the two rings. This disconnection leads to 1H-pyrrole and a highly functionalized pyridine, 3,5-dibromo-2-aminopyridine or a related derivative.

Disconnection 2 (Pyridine Synthesis): The 3,5-dibromo-2-aminopyridine precursor can be envisioned as arising from various pyridine synthesis methods or through functionalization of a simpler pyridine derivative.

These two approaches highlight the central challenges in synthesizing the target molecule: the controlled construction of the substituted pyridine core and the effective formation of the pyrrole ring or its attachment to the pyridine scaffold.

Classical and Modern Approaches to Pyridine Ring Synthesis

Chichibabin Pyridine Synthesis and Variants

The Chichibabin pyridine synthesis, first reported in 1924, is a condensation reaction involving aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or an ammonia source. nih.gov This method typically requires high temperatures (350–500 °C) and solid-acid catalysts like alumina (B75360) or silica. nih.gov

For instance, a conceivable, albeit challenging, Chichibabin-type synthesis of a precursor to the target molecule's core could involve the reaction of acrolein, another aldehyde, and ammonia to form a substituted pyridine. However, achieving the specific 2-amino, 3-substituted, 5-bromo pattern directly is difficult due to regioselectivity issues.

A more relevant variant is the Chichibabin amination reaction , which introduces an amino group onto a pyridine ring. rsc.org This reaction typically involves treating a pyridine derivative with sodium amide (NaNH₂) in a solvent like liquid ammonia or xylene. rsc.org The mechanism is an addition-elimination process where the amide anion (NH₂⁻) acts as a nucleophile, adding to the C2 position of the pyridine ring, followed by the elimination of a hydride ion (H⁻). rsc.org In the context of synthesizing the target molecule, one could envision applying this reaction to a 5-bromo-3-(1H-pyrrol-1-yl)pyridine intermediate. However, the presence of other functional groups can affect the reaction's feasibility and regioselectivity.

| Chichibabin Reaction Variant | Description | Potential Application | Key Reagents |

| Pyridine Synthesis | Condensation of carbonyls and ammonia to form a pyridine ring. nih.gov | De novo synthesis of a substituted pyridine precursor. | Aldehydes/Ketones, Ammonia, Al₂O₃/SiO₂ catalyst |

| Amination Reaction | Direct amination of a pyridine ring at the C2 or C4 position. rsc.org | Introduction of the 2-amino group onto a pre-formed pyridine ring. | Sodium Amide (NaNH₂), Liquid Ammonia |

Metal-Catalyzed Cyclization Reactions for Pyridine Scaffolds

Modern synthetic chemistry offers powerful alternatives for constructing pyridine rings through transition-metal-catalyzed cycloaddition reactions. The [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a particularly atom-economic and versatile method. magtech.com.cnnih.gov Various transition metals, including cobalt, rhodium, and nickel, can catalyze this transformation. magtech.com.cnresearchgate.net

The general mechanism involves the formation of a metallacyclopentadiene intermediate from the coupling of two alkyne units on the metal center. This intermediate then reacts with the nitrile, which inserts to form a seven-membered metallacycle that subsequently undergoes reductive elimination to yield the aromatic pyridine ring and regenerate the active catalyst. acs.org

This methodology allows for the synthesis of highly substituted pyridines by carefully choosing the alkyne and nitrile components. rsc.org For example, a cobalt-catalyzed cyclotrimerization could potentially assemble a pyridine ring with the desired substitution pattern for subsequent elaboration into the target molecule. nih.govacs.org Rhodium catalysts are also highly effective, often operating under mild conditions and allowing for the synthesis of complex pyridines from substrates like α,β-unsaturated ketoximes and alkynes. snnu.edu.cnacs.org

| Catalyst System | Reactant Types | Key Features | Reference |

| Cobalt(I) Complexes | Alkynes, Nitriles | Atom-economic, can be performed in aqueous solutions, good for library synthesis. acs.orgnih.gov | acs.orgnih.govacs.org |

| Rhodium(III) Complexes | α,β-Unsaturated Ketoximes, Alkynes | Chelation-assisted C-H activation, allows for highly substituted products. acs.org | snnu.edu.cnacs.org |

| Ruthenium(II) Complexes | Alkynes, Nitriles | Can provide different regioselectivity compared to Co or Rh. | acsgcipr.org |

These modern methods provide a powerful route to complex pyridine structures that may be difficult to access through classical means.

Pyrrole Ring Annulation Strategies for 1H-Pyrrol-1-yl Moiety Incorporation

The formation of the pyrrole ring is the second critical phase of the synthesis. This can be achieved either by building the ring onto the pyridine core or by attaching a pre-formed pyrrole.

Paal-Knorr Synthesis and Modified Pyrrole Formations

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine under neutral or weakly acidic conditions. acs.orgacs.org The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. acs.org

In the synthesis of this compound, the Paal-Knorr reaction represents a highly convergent final step. The key intermediate, 5-bromo-3-aminopyridin-2-amine, would serve as the primary amine component. This diamine would be reacted with a 1,4-dicarbonyl compound, such as succinaldehyde (B1195056) or its more stable synthetic equivalent, 2,5-dimethoxytetrahydrofuran, in the presence of an acid catalyst like acetic acid to furnish the final product.

Recent modifications of the Paal-Knorr synthesis include the use of catalysts like L-proline to facilitate the reaction under milder conditions. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product |

| 1,4-dicarbonyl compound | Primary amine (or ammonia) | Neutral or weakly acidic (e.g., acetic acid) acs.org | Substituted Pyrrole |

| 2,5-Hexanedione | Ammonia | Acetic Acid | 2,5-Dimethylpyrrole |

| 2,5-Dimethoxytetrahydrofuran | 5-Bromo-3-aminopyridin-2-amine | Acetic Acid | This compound |

Coupling Reactions for Pyrrole-Pyridine Linkage

An alternative to constructing the pyrrole ring in situ is to form a bond between a pre-made pyrrole and the pyridine core. Transition-metal-catalyzed cross-coupling reactions are the premier methods for this transformation.

The Suzuki coupling is a prominent example, typically involving the reaction of a boronic acid derivative with a halide in the presence of a palladium catalyst. researchgate.net For the target molecule, this could involve coupling N-Boc-pyrrol-2-ylboronic acid with a 2-amino-3,5-dibromopyridine (B40352) derivative. The Boc-protecting group on the pyrrole nitrogen is often used to facilitate the reaction, and is subsequently removed. rsc.org

Iron-catalyzed coupling reactions have also emerged as a more sustainable and cost-effective alternative to palladium-based systems. snnu.edu.cn These reactions can directly couple pyrrole with heteroarylboronic acids under air-stable conditions, offering a greener synthetic route. snnu.edu.cn Another modern approach is the copper-hydride (CuH)-catalyzed coupling of enynes and nitriles, which provides an efficient pathway to polysubstituted N-H pyrroles that could then be coupled to the pyridine scaffold. acsgcipr.org

Halogenation and Functionalization of the Pyridine Ring

Regioselective Bromination Techniques at the Pyridine-5-Position

Achieving regioselective bromination at the C5 position of the pyridine ring is a critical step in the synthesis of the target compound. The reactivity of the pyridine ring toward electrophilic substitution is complex and influenced by the existing substituents. The pyridine nitrogen deactivates the ring towards electrophilic attack. libretexts.org However, the presence of an activating amino group at the C2 position directs incoming electrophiles to the ortho (C3) and para (C5) positions.

A common and effective strategy involves the direct bromination of 2-aminopyridine. Using N-bromosuccinimide (NBS) as the brominating agent in a solvent like acetone (B3395972) allows for the selective introduction of a bromine atom at the C5 position, yielding 2-amino-5-bromopyridine with high efficiency. ijssst.info This method is advantageous as it proceeds under mild conditions and effectively controls regioselectivity, preventing the formation of other isomers like 2-amino-3,5-dibromopyridine. ijssst.info

An alternative approach involves the use of tetrabutylammonium (B224687) tribromide (TBATB), which is considered a safer and easier-to-handle brominating agent compared to molecular bromine. nih.gov While specific examples on the 2-aminopyridine scaffold are less common, TBATB has proven effective for regioselective bromination in other heterocyclic systems. nih.gov The synthesis of the target compound would then proceed from 2-amino-5-bromopyridine via subsequent introduction of the pyrrole moiety at the C3 position.

Introduction of Amine Functionality at the Pyridine-2-Position

The introduction of an amine group at the C2 position is another cornerstone of the synthetic sequence, typically accomplished by the amination of a 2-halopyridine precursor.

Traditional methods often rely on nucleophilic aromatic substitution (SNAr) on 2-chloro- or 2-bromopyridines. However, these reactions frequently demand harsh conditions, such as high temperatures and pressures, which can limit their applicability, especially in the late stages of a synthesis with sensitive functional groups present. acs.org

To circumvent these issues, modern synthetic methods offer milder alternatives:

Activation via N-Oxides: A versatile, one-pot procedure involves the activation of the corresponding pyridine-N-oxide. Treatment with an activating agent like bromotri(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBroP) enhances the electrophilicity of the C2 position, allowing for subsequent amination under mild conditions with a variety of amines. acs.org

Activation via Pyridinium Salts: 2-halopyridines can be converted into bench-stable N-(1-alkoxyvinyl)-2-halopyridinium salts. These activated intermediates undergo SNAr with amine nucleophiles under significantly milder, often room temperature, conditions without the need for a metal catalyst. nih.gov

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of a wide range of amines with aryl halides, including 2-halopyridines, using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.org This method is known for its broad substrate scope and functional group tolerance, making it highly valuable for complex molecule synthesis. wikipedia.orglibretexts.org

Advanced Synthetic Transformations for Derivative Development

The this compound scaffold serves as a versatile platform for further chemical exploration. The bromine atom at the C5 position is a key functional handle for introducing a wide array of substituents through various cross-coupling reactions.

Suzuki Coupling Reactions for Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura coupling is a widely employed palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. acs.org In the context of this compound, the C5-bromo substituent is an ideal coupling partner for reaction with various aryl or heteroaryl boronic acids or their esters.

This transformation enables the synthesis of a diverse library of derivatives where the bromine atom is replaced by different aromatic or heteroaromatic systems. The reaction is typically carried out using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium phosphate (B84403) (K₃PO₄) and a suitable solvent system, often a mixture of dioxane and water. mdpi.com The reaction conditions are generally tolerant of the amino and pyrrole functionalities on the scaffold. mdpi.com

Table 1: Representative Conditions for Suzuki Coupling on a 5-Bromopyridine Scaffold

| Catalyst (mol %) | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane / Water | 90-95 | mdpi.com |

| PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | growingscience.com |

Other Cross-Coupling Methodologies for Scaffold Diversification

Beyond the Suzuki reaction, the 5-bromo functionality allows for a variety of other transition-metal-catalyzed cross-coupling reactions to diversify the pyridine core. These methods provide access to a broader range of chemical structures and functionalities.

Buchwald-Hartwig Amination: While used to install the primary C2-amine, this reaction can also be employed to couple a second, different amine at the C5-position, leading to di-aminated pyridine structures. This requires a palladium catalyst and specific phosphine ligands. wikipedia.orgnih.gov

Copper-Catalyzed Coupling: Copper-based catalysts are often used for C-N, C-O, and C-S bond formation. For instance, a copper-catalyzed Ullmann-type reaction could couple the 5-bromo position with various amines, alcohols, or thiols, often under milder conditions than traditional methods. growingscience.com

Sonogashira Coupling: This palladium/copper co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. Applying this to this compound would introduce alkynyl substituents at the C5 position, which are valuable precursors for further transformations.

Heck Coupling: The Heck reaction forms a substituted alkene by reacting an unsaturated compound (like an acrylate (B77674) or styrene) with an aryl or vinyl halide in the presence of a palladium catalyst and a base. This would allow for the introduction of vinyl-type groups at the C5 position.

These diverse methodologies underscore the synthetic flexibility of the 5-bromopyridine scaffold for creating novel and complex molecules.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its derivatives.

One key strategy is the use of microwave-assisted synthesis. researchgate.net Many cross-coupling reactions, including Suzuki and amination reactions, can be significantly accelerated by microwave irradiation, leading to shorter reaction times, often with improved yields and cleaner reaction profiles. researchgate.net

Another green approach is the use of more environmentally benign solvents. For instance, performing coupling reactions in water or aqueous solvent mixtures, where possible, reduces the reliance on volatile organic compounds (VOCs). mdpi.comnih.gov The Suzuki coupling, for example, is often performed effectively in aqueous media. mdpi.com

Furthermore, the development of catalyst systems that are highly efficient allows for lower catalyst loadings, reducing cost and minimizing the potential for heavy metal contamination in the final product. One-pot or multicomponent reactions, which combine several synthetic steps into a single operation without isolating intermediates, also align with green chemistry principles by saving solvents, energy, and time. researchgate.net

Structure Activity Relationship Sar Studies of 5 Bromo 3 1h Pyrrol 1 Yl Pyridin 2 Amine Derivatives

Design Principles for Modulating Biological Activity through Systematic Structural Changes

The design of biologically active molecules based on the 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine scaffold is guided by several key principles aimed at optimizing interactions with target biomolecules. A fundamental strategy involves the systematic alteration of substituents to fine-tune the compound's physicochemical properties, such as lipophilicity, polar surface area (PSA), and hydrogen bonding capacity. These modifications are critical as they influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the target.

One established design principle is conformational restriction , where flexible parts of a molecule are replaced with rigid structures. This approach can lead to a more favorable binding entropy by reducing the number of conformations the molecule can adopt, potentially increasing both potency and selectivity. For instance, introducing fused rings to the core structure can lock the molecule into a specific, biologically active conformation. rsc.org

Another key strategy is scaffold hopping , where the core structure is replaced with a different one that maintains a similar three-dimensional arrangement of key interacting groups. nih.gov This can lead to the discovery of novel derivatives with improved properties, such as enhanced stability or different selectivity profiles. The design of molecules as dual binding site inhibitors is also a sophisticated approach, where different parts of the molecule are engineered to interact with two distinct sites on a biological target, such as an enzyme's catalytic site and a peripheral anionic site. researchgate.net

Impact of Substituents on the Pyridine (B92270) Ring for Pharmacological Efficacy

The pyridine ring is a prevalent scaffold in medicinal chemistry, and its substitution pattern has a profound effect on the pharmacological profiles of drug candidates. nih.govnih.gov The strategic placement of functional groups on the pyridine ring can significantly alter a compound's biochemical potency, metabolic stability, permeability, and protein-binding characteristics. nih.govresearchgate.net

A review of pyridine derivatives found that the presence and positions of methoxy (B1213986), hydroxyl, carbonyl, and amine groups often enhanced antiproliferative activity. nih.gov The nitrogen atom in the pyridine ring itself is a key feature, as it can form hydrogen bonds and alters the molecule's lipophilicity and aqueous solubility compared to a simple benzene (B151609) ring. nih.gov The pyridine ring's electronic nature makes it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions, which influences its synthetic accessibility and the types of derivatives that can be generated. nih.gov

Role of the Bromine Atom at Position 5 in Bioactivity

The halogen atom, specifically bromine at the C-5 position of the pyridine ring, plays a significant role in modulating the biological activity of this class of compounds. Halogens can influence a molecule's conformation, lipophilicity, and metabolic stability, and can participate in halogen bonding, a type of non-covalent interaction with biological targets.

In studies of related heterocyclic systems, the presence of a bromine atom on the pyridine nucleus has been shown to be crucial for certain biological activities. For example, in a series of imidazo[4,5-b]pyridines, the compound with a bromine atom on the pyridine ring demonstrated the most significant impact on cancer cell proliferation. mdpi.com Similarly, derivatives of 5-bromo-1H-pyrazolo[3,4-b]pyridine, a closely related scaffold, were found to be potent antibacterial agents. growingscience.com Research on nicotinic receptor agonists showed that a bromo analog of epibatidine (B1211577) exhibited significantly greater binding affinity at certain receptor subtypes. nih.gov However, the effect of halogenation is not universally positive; in some series of pyridine derivatives, the presence of halogen atoms led to lower antiproliferative activity, suggesting that their impact is context-dependent. nih.gov

| Compound Series | Effect of Bromine at Position 5 (or equivalent) | Biological Activity | Source(s) |

| Imidazo[4,5-b]pyridines | Significant enhancement of activity | Antiproliferative | mdpi.com |

| Pyrazolo[3,4-b]pyridines | Associated with potent activity | Antibacterial | growingscience.com |

| Epibatidine Analogs | 4- to 55-fold greater affinity at β2- vs β4-containing nAChRs | Nicotinic Receptor Binding | nih.gov |

| General Pyridine Derivatives | Can decrease activity in some contexts | Antiproliferative | nih.gov |

Table 1: This table summarizes research findings on the impact of bromine substitution on the pyridine ring on the biological activity of various compound series.

Influence of the Amine Group at Position 2 on Molecular Interactions

The 2-amino group is a critical functional moiety that profoundly influences the molecule's ability to interact with biological targets. Its primary role is as a hydrogen bond donor, a fundamental interaction for molecular recognition in biological systems. mdpi.com The functionality of an amino group attached to an aromatic system is governed by the degree of n–π conjugation between the nitrogen lone pair and the aromatic π-system. mdpi.com

Structural analysis of 2-amino-5-halogenopyridines shows that the amino group is nearly planar with the pyridine ring, indicating a high degree of conjugation. mdpi.com This planarity facilitates its participation as a hydrogen bond donor, often forming strong N–H···N or N–H···O bonds. mdpi.com In biological contexts, this allows the amino group to form multiple hydrogen bonds with amino acid residues in a protein's binding pocket, similar to how amino acids like arginine or lysine (B10760008) interact with DNA. nih.gov This ability to form bidentate or more complex interaction networks can anchor the molecule to its target, contributing significantly to binding affinity. nih.gov

Furthermore, the amino group increases the polarity and water solubility of the compound, which are important pharmacokinetic properties. mdpi.com Its presence is often correlated with enhanced bioactivity. For instance, studies on various pyridine derivatives have shown that the inclusion of an -NH2 group enhances antiproliferative effects. nih.gov

| Parameter | Observation in 2-Amino-5-halogenopyridines | Implication for Molecular Interactions | Source(s) |

| C(ar)-NH2 Bond Length | Approx. 1.355 Å | High degree of conjugation with the pyridine π-system. | mdpi.com |

| Geometry at Nitrogen | Nearly planar | Facilitates strong hydrogen bond donor capability. | mdpi.com |

| Hydrogen Bonding | Primarily acts as H-donor; forms N–H···Npyr bonds. | Potential for strong, directional interactions with biological targets. | mdpi.com |

| Biological Activity | Presence of -NH2 group generally enhances activity. | Crucial for pharmacological efficacy. | nih.gov |

Table 2: This table details the geometric and interaction properties of the 2-amino group on a halogenated pyridine ring, based on crystallographic and activity studies.

Structural Variations of the Pyrrole (B145914) Moiety and Their Pharmacological Implications

The pyrrole ring is a versatile heterocyclic structure that serves as a key pharmacophore in a wide array of biologically active compounds. nih.govresearchgate.net Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netnih.gov The substitution pattern on the pyrrole ring is a critical determinant of both the type and potency of the observed biological activity. rsc.org

Substituent Effects on the Pyrrole Ring for Enhanced Activity

Systematic modification of the pyrrole moiety has demonstrated that even subtle changes to its substituents can lead to dramatic shifts in biological activity and target selectivity. The electronic and steric properties of the substituents play a crucial role in defining these effects. researchgate.net

For example, in a series of pyrrolo[1,2-a]pyrazines designed as hypoxia-inducible factor (HIF-1α) inhibitors, the length of an alkyl chain substituent had a direct impact on potency. nih.gov Analogs with longer alkyl chains showed stronger inhibitory effects. However, the introduction of a simple phenyl ring reduced activity, while adding an alkyl linker between the core and the phenyl ring, as in benzyl (B1604629) or phenethyl groups, led to enhanced HIF-1α inhibitory activity. nih.gov This highlights the importance of not just the substituent itself, but also its positioning and flexibility.

In another example, SAR studies of pyrrole derivatives as Cytochrome P450 (CYP) inhibitors revealed that halogen or methoxy substituents on a phenyl ring attached to the pyrrole were essential for activity. nih.gov Specifically, one derivative was a potent inhibitor of both CYP1A1 and CYP1B1, while a closely related analog showed high selectivity for only CYP1B1, demonstrating how minor structural changes can fine-tune target selectivity. nih.gov

| Pyrrole Core | Substituent Variation | Effect on HIF-1α Inhibition | Source(s) |

| Pyrrolo[1,2-a]pyrazine (B1600676) | Longer alkyl chains (e.g., butyl) | Stronger inhibitory effect | nih.gov |

| Pyrrolo[1,2-a]pyrazine | Phenyl ring | Reduced activity | nih.gov |

| Pyrrolo[1,2-a]pyrazine | Benzyl or Phenethyl group | Enhanced inhibitory activity | nih.gov |

Table 3: This table illustrates the impact of different substituents on the pyrrole moiety on the inhibition of HIF-1α, based on a specific study of pyrrolo[1,2-a]pyrazine derivatives.

Stereochemical Considerations in Pyrrole Derivatives Affecting Target Engagement

Stereochemistry is a paramount consideration in drug design, as biological macromolecules like proteins and nucleic acids are chiral. The three-dimensional arrangement of atoms in a molecule dictates how it fits into a target's binding site, and enantiomers of the same compound can have vastly different pharmacological activities, potencies, and toxicities.

For derivatives of this compound, the introduction of chiral centers, for instance through substitution on the pyrrole ring or on groups attached to it, necessitates stereochemical control. The development of stereoselective synthesis methods, such as those employing chiral catalysts, is crucial for producing a single, desired enantiomer. mdpi.com This avoids the administration of racemic mixtures where one enantiomer might be inactive or even contribute to off-target effects.

Rational Design and Optimization Strategies for the this compound Scaffold

The rational design of derivatives based on the this compound scaffold leverages established medicinal chemistry strategies, including molecular hybridization and scaffold hopping, to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com Research on analogous pyrrolo[2,3-d]pyrimidine scaffolds has demonstrated that these approaches are effective in developing potent kinase inhibitors. mdpi.com

Optimization strategies often focus on several key structural motifs:

The 2-Aminopyridine (B139424) Moiety: The 2-amino group is a critical pharmacophore, often acting as a hinge-binder by forming key hydrogen bonds with the backbone of a target protein, a common interaction mode for kinase inhibitors.

The 1H-Pyrrol-1-yl Group at Position 3: Modifications to the pyrrole ring can influence steric and electronic properties, impacting binding affinity and selectivity. The presence of the pyrrole ring helps to correctly orient other functional groups within the binding site of a target. mdpi.com

The Bromo-Substituent at Position 5: Halogen atoms, such as the bromine at position 5, are known to be beneficial for cytotoxic and inhibitory activity in related heterocyclic systems. mdpi.com They can form halogen bonds or occupy hydrophobic pockets within the target's active site, thereby enhancing binding affinity. Studies on pyrrolo[2,3-d]pyrimidines have shown that the presence of bromine or iodine at an analogous position is favorable for cytotoxicity. mdpi.com

A common design strategy involves the synthesis of a series of analogs where each part of the molecule is systematically modified. For instance, in the development of pyrrolo[2,3-d]pyrimidine analogs as Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, researchers combined fragments from known drugs with the core scaffold to create new derivatives with improved potency. mdpi.com This hybridization approach, guided by initial molecular docking studies, led to the identification of compounds with low-nanomolar enzymatic activity. mdpi.com

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational methods are indispensable tools for elucidating the SAR of complex heterocyclic scaffolds like this compound. These techniques provide insights into ligand-target interactions, predict biological activity, and guide the design of new, more potent derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. japsonline.comresearchgate.net For scaffolds related to this compound, docking studies have been instrumental in understanding their mechanism of action as kinase inhibitors. japsonline.comnih.gov

In studies of pyrrolo[2,3-b]pyridine derivatives as Bruton's Tyrosine Kinase (BTK) inhibitors, docking simulations revealed that the core structure fits into the enzyme's active site, with the pyrrole nitrogen and the pyridine nitrogen often participating in crucial hydrogen bond interactions with key amino acid residues like Met477 in the hinge region. japsonline.com The reliability of these docking protocols is typically validated by redocking a co-crystallized native ligand, with a root-mean-square deviation (RMSD) of less than 2 Å indicating a reliable setup. japsonline.com

The following table summarizes representative docking results for an analog series against a target kinase, illustrating how binding energy correlates with inhibitory activity.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Analog 1 | Bruton's Tyrosine Kinase | -8.5 | Met477, Lys430 |

| Analog 2 | Bruton's Tyrosine Kinase | -9.2 | Met477, Asp539 |

| Analog 3 | Bruton's Tyrosine Kinase | -7.8 | Met477 |

This table is illustrative, based on findings for analogous compounds.

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For aminopyridine-based scaffolds, 2D and 3D-QSAR models have been successfully developed to predict anticancer activity. nih.govnih.gov

In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for a set of molecules with known activities. nih.gov Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to build a predictive model. nih.gov For a series of pyrrolo[2,3-b]pyridine derivatives, a QSAR model was developed that showed a strong correlation between the calculated descriptors and the experimental IC50 values for BTK inhibition. japsonline.com The statistical robustness of such models is confirmed through validation metrics like the correlation coefficient (R²), leave-one-out cross-validation coefficient (Q²), and external validation. japsonline.com These models help identify the key molecular properties that drive activity, guiding further optimization. japsonline.comresearchgate.net

Beyond initial docking and QSAR, more advanced computational techniques like molecular dynamics (MD) simulations and binding free energy calculations are used to predict binding affinity and the stability of the ligand-protein complex. japsonline.comresearchgate.net

MD simulations provide a dynamic view of the ligand's behavior within the binding pocket over time, typically nanoseconds. nih.gov The stability of the complex is often assessed by monitoring the RMSD of the ligand and protein backbone atoms. japsonline.com For a novel, designed pyrrolo[2,3-b]pyridine inhibitor, MD simulations showed that the compound remained stable in the BTK active site over a 40-nanosecond run. japsonline.com

Following MD simulations, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are employed to calculate the binding free energy (ΔG_bind) of the complex. This value provides a more accurate prediction of binding affinity than docking scores alone. Studies on BTK inhibitors have used MM-PBSA to show that newly designed compounds have a more favorable binding free energy compared to parent compounds, indicating potentially higher potency. japsonline.comresearchgate.net This predictive power is crucial for prioritizing which novel compounds should be synthesized and tested experimentally.

The table below presents hypothetical data from a predictive modeling study on a series of kinase inhibitors, demonstrating the correlation between predicted binding energy and observed pharmacological response.

| Compound ID | Predicted Binding Free Energy (ΔG, kcal/mol) | Observed IC₅₀ (nM) |

| Derivative A | -10.5 | 50 |

| Derivative B | -12.1 | 15 |

| Derivative C | -9.8 | 120 |

This table is illustrative and demonstrates the type of data generated in such studies.

Biological Activities and Pharmacological Potentials of 5 Bromo 3 1h Pyrrol 1 Yl Pyridin 2 Amine and Analogues

Anti-Infective Applications

Derivatives containing the pyridine (B92270) and pyrrole (B145914) rings are integral to many natural and synthetic compounds with significant therapeutic properties. researchgate.netnih.gov The unique geometry and electronic properties conferred by these heterocyclic systems allow for specific interactions with biological targets, leading to a broad spectrum of anti-infective activities. researchgate.net

The 2-aminopyridine (B139424) scaffold is a well-established precursor for compounds with notable antibacterial efficacy. nih.govmdpi.com Similarly, pyrrole and its fused derivatives, such as pyrrolopyrimidines, are recognized for their antibacterial properties. nih.govnih.gov

Research into 2-aminopyridine derivatives has identified compounds with potent activity, particularly against Gram-positive bacteria. For instance, compound 2c (see table below) showed significant efficacy against S. aureus and B. subtilis with Minimum Inhibitory Concentration (MIC) values of 0.039 µg/mL. nih.gov The presence of a cyclohexylamine moiety was suggested to be crucial for this activity. nih.gov Other studies have highlighted the broad-spectrum potential of pyridine derivatives. google.com Fused systems, such as pyrrolo[2,3-d]pyrimidines, have also yielded potent antibacterial agents. Specific derivatives have demonstrated excellent activity against S. aureus, with MIC values as low as 0.31 mg/mL, outperforming the standard drug ampicillin in some cases. nih.gov The antibacterial potential of these scaffolds is often attributed to their ability to inhibit essential bacterial enzymes or disrupt cell membrane integrity.

| Compound Name | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| 2-amino-6-(cyclohexylamino)-4-phenylpyridine-3,5-dicarbonitrile (2c ) | S. aureus | 0.039 µg/mL | nih.gov |

| 2-amino-6-(cyclohexylamino)-4-phenylpyridine-3,5-dicarbonitrile (2c ) | B. subtilis | 0.039 µg/mL | nih.gov |

| Pyrrolo[2,3-d]pyrimidine 3b | S. aureus | 0.31 mg/mL | nih.gov |

| Pyrrolo[2,3-d]pyrimidine 3c | S. aureus | 0.31 mg/mL | nih.gov |

| Pyrrolo[2,3-d]pyrimidine 7e | S. aureus | 0.31 mg/mL | nih.gov |

Pyrrole and pyrrolopyrimidine scaffolds are prominent in the development of novel antifungal agents. nih.govasianpubs.org Naturally occurring pyrroles like pyrrolnitin and fludioxonil are known for their broad-spectrum antifungal action. nih.gov Synthetic analogues have been developed to target key fungal enzymes, such as 14-α demethylase, in an effort to overcome resistance to existing therapies. nih.gov

Studies on sulfonamide-containing pyrrole and pyrrolo[2,3-d]pyrimidine derivatives have identified compounds with remarkable antifungal activity, in some cases exceeding that of the standard fungicide mycostatin. asianpubs.org A separate investigation into a series of pyrrolo[2,3-d]pyrimidines found several compounds, including 3a-d , 7a , 7e , and 11d , that exhibited excellent activity against Candida albicans with MIC values ranging from 0.31-0.62 mg/mL. nih.gov This potency was superior to that of the standard drug fluconazole, which had an MIC of 1.5 mg/mL against the same strain. nih.gov

| Compound Class/Name | Fungal Strain | Activity (MIC) | Source |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidines 3a-d, 7a, 7e, 11d | C. albicans | 0.31-0.62 mg/mL | nih.gov |

| Fluconazole (Standard) | C. albicans | 1.5 mg/mL | nih.gov |

| Sulfonamide-containing pyrrole 2b | Not Specified | Remarkable Activity | asianpubs.org |

| Sulfonamide-containing pyrrolo[2,3-d]pyrimidine 3b | Not Specified | Remarkable Activity | asianpubs.org |

The pyrrolopyridine core is a key structural element in several compounds developed as antiviral agents, particularly for the treatment of Human Immunodeficiency Virus (HIV). nih.govresearchgate.net These compounds often function by inhibiting critical viral enzymes. For instance, a series of pyrrolo[3,4-c]pyridine derivatives were developed as HIV-1 integrase (IN) inhibitors, which block the incorporation of viral cDNA into the host genome. nih.gov

Research has demonstrated that N-substituted pyrrolo-pyridine derivatives show moderate activity against HIV-1, with EC50 values in the low micromolar range. researchgate.net Further studies on 7-halogenated 1H-pyrrolo[3,2,b]pyridine acetic acid derivatives reported good activity in HIV-1 integrase inhibition tests, underscoring the potential of this scaffold in developing new anti-HIV therapies. researchgate.net

| Compound Class/Name | Viral Target | Activity (EC50/IC50) | Source |

|---|---|---|---|

| N-substituted pyrrole 35 | HIV-1 | 5.02 µM (EC50) | researchgate.net |

| N-substituted pyrrole 36 | HIV-1 | 5.07 µM (EC50) | researchgate.net |

| N-substituted pyrrole 37 | HIV-1 | 5.06 µM (EC50) | researchgate.net |

| Guanidine analog 12 | HIV-1HXB-2 | 10.8 µM (IC50) | researchgate.net |

Analogues of 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine have shown promise against parasitic and mycobacterial infections. Pyridine derivatives have been synthesized and evaluated for their in vivo anti-malarial activity against Plasmodium berghei. nih.gov In one study, compounds 2a , 2g , and 2h inhibited parasite multiplication by 91%, 90%, and 80% respectively, at a dose of 50 µmol/kg. Compound 2g also showed promising in vitro activity against a chloroquine-resistant Plasmodium falciparum strain with an IC50 value of 0.0402 µM. nih.gov The mechanism for these compounds was linked to the inhibition of the dihydrofolate reductase enzyme. nih.gov

In the realm of anti-tubercular research, pyridine-indole compounds have been evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. google.com Specifically, the condensation product of nicotinohydrazide and 5-bromo-1H-indole-3-carbaldehyde yielded a compound with an MIC of 2.9139 µM. google.com Additionally, derivatives of 1H-pyrrole-2-carboxylate have been identified as potent agents against M. tuberculosis H37Rv, with one analogue demonstrating an MIC value of 0.7 µg/mL. nih.gov

Anti-Cancer and Anti-Proliferative Properties

The 5-bromo-pyrrolopyridine framework and its analogues are highly significant in oncology research, demonstrating potent anti-proliferative and anti-tumor activities across a range of human cancer cell lines. researchgate.netnih.gov The introduction of a bromine atom at the 5-position of the azaindolinone or indole ring is a common strategy that often enhances antitumor potency. researchgate.net

A series of novel 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety were synthesized and evaluated for their in vitro antitumor activity. researchgate.net Many of these compounds exhibited broad-spectrum potency superior to the multi-kinase inhibitor Sunitinib. The most active compound, 23p , was found to be 8.4- to 11.3-fold more potent than Sunitinib against HepG2, A549, and Skov-3 cell lines. researchgate.net Similarly, another study on 5-halogenated-7-azaindolin-2-one derivatives identified compound 13c7 as being more active than Sunitinib against all seven tested cancer cell lines, with IC50 values ranging from 4.49 to 15.39 µM. nih.gov

| Compound Name | Cancer Cell Line | Activity (IC50 in µM) | Source |

|---|---|---|---|

| Compound 23p | HepG2 (Liver) | 2.357 | researchgate.net |

| A549 (Lung) | 3.012 | ||

| Skov-3 (Ovarian) | 2.785 | ||

| Sunitinib (Reference) | HepG2 (Liver) | 31.594 | researchgate.net |

| A549 (Lung) | 49.036 | ||

| Skov-3 (Ovarian) | 23.351 | ||

| Compound 13c7 | MCF-7 (Breast) | 4.49 | nih.gov |

| BGC-823 (Gastric) | 15.39 |

The anti-proliferative effects of these compounds are often mediated by the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer.

Inhibition of EGFR: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Analogues featuring the 2-aminopyridine and fused pyrrolopyrimidine scaffolds have been designed as potent EGFR inhibitors. researchgate.net A novel class of 2-amino-4-(1,2,4-triazol)pyridine derivatives was synthesized, with some compounds showing significant inhibitory activity against EGFR mutants (L858R/T790M) that confer resistance to tyrosine kinase inhibitors (TKIs). researchgate.net

Inhibition of HDAC: Histone Deacetylases (HDACs) are another important class of cancer targets. Pyrrolo-pyrimidine derivatives have been developed as potent HDAC inhibitors. nih.gov One study reported a series of compounds with nanomolar inhibitory activity against HDAC6. nih.gov Another investigation led to the discovery of pyrrolo[2,3-d]pyrimidine-based derivatives as potent dual inhibitors of both JAK and HDAC (specifically HDAC1 and HDAC6), a strategy designed to overcome resistance to HDAC inhibitors in solid tumors.

Inhibition of CDKs: Cyclin-Dependent Kinases (CDKs) are critical for cell cycle progression. Pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives have been explored as CDK inhibitors. nih.gov A series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives demonstrated strong inhibitory activity on CDK9. nih.gov Other research on pyrazolo[3,4-b]pyridin-3-amine derivatives identified compounds with potent inhibitory effects against the CDK2/cyclin A2 complex, with IC50 values comparable to the reference inhibitor roscovitine.

Inhibition of AKT: The serine/threonine kinase AKT (Protein Kinase B) is a central node in cell survival pathways. The pyrrolopyrimidine scaffold has been successfully utilized to develop potent AKT inhibitors. Through high-throughput screening and structure-based design, a series of pyrrolopyrimidine-based compounds were discovered that potently inhibit all three AKT isoforms (AKT1, 2, and 3). The pyrrolo[2,3-d]pyrimidine derivative CCT128930 has been shown to inhibit the phosphorylation of AKT substrates and induce significant antitumor responses. researchgate.net

Inhibition of FGFRs: The Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases implicated in various cancers. Several classes of aminopyridine and pyrrolo[2,3-b]pyridine analogues have been developed as potent FGFR inhibitors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives showed potent activities against FGFR1, 2, and 3, with compound 4h having IC50 values of 7, 9, and 25 nM, respectively. Other work on aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives led to the identification of compound 6O , a selective FGFR4 kinase inhibitor that blocks hepatocellular carcinoma tumor growth. researchgate.net

| Compound Class/Name | Kinase Target | Activity (IC50) | Source |

|---|---|---|---|

| 2-amino-4-(1,2,4-triazol)pyridine 10c | EGFRL858R/T790M | Significant Inhibition | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine 15d | HDAC1 / HDAC6 | 22 nM / 7.9 nM | |

| Pyrazolo[3,4-b]pyridin-3-amine 8 | CDK2/cyclin A2 | 0.65 µM | |

| Pyrrolopyrimidine-based compounds | AKT1 / AKT2 / AKT3 | Potent Inhibition | |

| 1H-pyrrolo[2,3-b]pyridine 4h | FGFR1 / FGFR2 / FGFR3 | 7 nM / 9 nM / 25 nM | |

| Aminodimethylpyrimidinol 6O | FGFR4 | Potent and Selective | researchgate.net |

Modulation of Cell Signaling Pathways in Malignancies

The deregulation of cellular signaling pathways is a hallmark of cancer. mdpi.com Natural and synthetic compounds that can modulate these pathways are of significant interest in oncology. While this compound has not been specifically studied, related heterocyclic compounds have demonstrated the ability to interfere with key oncogenic signaling cascades.

For instance, other brominated heterocyclic compounds have been shown to induce apoptosis in cancer cells through mitochondria-dependent signaling pathways. nih.govnih.gov This often involves the generation of reactive oxygen species (ROS), alteration of the mitochondrial membrane potential, and the activation of caspases. nih.gov Similarly, various natural products are known to modulate pathways such as JAK/STAT, CAMKII/c-Myc, and TGF/SMAD to inhibit cancer progression. mdpi.com The p53 signaling pathway, a critical tumor suppressor pathway, is another common target. Studies on 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives have shown they can induce DNA damage and activate p53, leading to apoptosis in cancer cells. uni-bonn.denih.gov Given the structural elements of this compound, it is plausible that it could interact with similar pathways, though this requires experimental verification.

In Vitro and In Vivo Efficacy Studies against Cancer Cell Lines

The anticancer potential of chemical compounds is typically first assessed through in vitro studies against various cancer cell lines, followed by in vivo models. Although no such data exists for this compound, the broader families of pyridine and pyrrole derivatives have shown promising results.

A series of novel 5-bromo-7-azaindolin-2-one derivatives containing a pyrrole moiety were evaluated for their in vitro activity against selected cancer cell lines. Several of these compounds exhibited broad-spectrum antitumor potency, with the most active compound showing significantly greater potency than the approved drug Sunitinib against HepG2 (liver cancer), A549 (lung cancer), and Skov-3 (ovarian cancer) cell lines. nih.gov Furthermore, derivatives of 5-hydroxy-1H-pyrrol-2-(5H)-one have demonstrated strong anti-proliferative activity in multiple cancer cell lines, inducing S-phase cell cycle arrest and apoptosis. uni-bonn.de In vivo studies using xenograft tumor models confirmed that these compounds can significantly suppress tumor growth. uni-bonn.denih.gov Other related structures, such as pyrrolo-pyrimidine scaffolds and indolyl-thiazolyl-pyrrolopyridines, have also shown cytotoxic activity against various cancer cell lines, including colorectal, breast, and ovarian cancer. researchgate.netekb.eg

Table 1: In Vitro Anticancer Activity of Selected Pyrrole and Pyridine Analogues

| Compound/Class | Cancer Cell Line(s) | Observed Effect | Reference |

| 5-bromo-7-azaindolin-2-one derivative (23p) | HepG2, A549, Skov-3 | Potent antitumor activity (IC50: 2.357–3.012 µM) | nih.gov |

| 5-hydroxy-1H-pyrrol-2-(5H)-one derivative (1d) | HCT116, H1299, others | Strong anti-proliferative activity, S-phase arrest, apoptosis | uni-bonn.denih.gov |

| bis-indolylpyridine-dicarbonitriles (8a-d) | HCT-116 | Potent cytotoxic activity (IC50: 2.6-8.8 µM) | researchgate.net |

| N-pyrrole-pyrimidine-5-cyano (2a) | SKOV-3, MCF-7 | Decrease in cell viability, apoptosis, cell cycle arrest | ekb.eg |

Anti-Inflammatory and Immunomodulatory Effects

The pyrrole ring is a core component of many nonsteroidal anti-inflammatory drugs (NSAIDs), such as indomethacin and ketorolac, which highlights the potential of pyrrole-containing compounds as anti-inflammatory agents. mdpi.com These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. mdpi.com

Recent studies on novel pyrrole derivatives have further elucidated their anti-inflammatory and immunomodulatory mechanisms. For example, the compound 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f) was evaluated in a carrageenan-induced paw edema model. mdpi.comnih.gov While a single dose showed moderate effects, repeated administration over 14 days resulted in a significant reduction in inflammation. mdpi.com This anti-inflammatory action was linked to a significant decrease in the serum levels of the pro-inflammatory cytokine TNF-α. mdpi.comnih.gov

Interestingly, this compound also exhibited immunomodulatory properties. While it did not affect the anti-inflammatory cytokine IL-10, it caused a marked elevation of Transforming Growth Factor-beta 1 (TGF-β1). mdpi.comnih.gov TGF-β1 is a pleiotropic cytokine that can suppress inflammatory responses and promote tissue repair. mdpi.com This selective modulation of cytokine profiles suggests a sophisticated mechanism of action beyond simple COX inhibition and points to the potential of pyrrole derivatives in treating inflammatory conditions. mdpi.comnih.gov

Table 2: Immunomodulatory Effects of Compound 3f in an LPS-Induced Inflammation Model

| Cytokine | Effect of Repeated Administration | Implication | Reference |

| TNF-α | Significantly decreased | Reduction of pro-inflammatory response | mdpi.comnih.gov |

| IL-10 | No significant change | Selective mechanism, not broad immunosuppression | mdpi.comnih.gov |

| TGF-β1 | Significantly increased | Promotion of inflammation resolution and tissue repair | mdpi.comnih.gov |

Neurological and Central Nervous System Activities

Compounds active in the central nervous system (CNS) are crucial for treating a wide range of neurological and psychiatric disorders. nih.gov Both pyridine and pyrrole scaffolds are found in many CNS-active agents. nih.govnih.gov

The cannabinoid system, particularly the CB1 and CB2 receptors, is a major neuromodulatory system involved in pathologies like cancer, inflammation, and psychiatric diseases. nih.gov CB1 receptors are located mainly in the CNS, while CB2 receptors are found primarily on immune cells and are involved in modulating neuroinflammation. nih.govescholarship.orgresearchgate.net

Several series of pyrrole derivatives have been designed and synthesized as cannabinoid receptor agonists. escholarship.orgescholarship.org Structure-activity relationship (SAR) studies have shown that modifications to the pyrrole ring can significantly influence binding affinity and efficacy at both CB1 and CB2 receptors. escholarship.orgescholarship.org Some pyrrole derivatives exhibit high affinity for both receptors, comparable to well-known cannabimimetics. escholarship.orgescholarship.org Recent research has led to the development of potent and selective CB2 receptor agonists based on a pyrrole scaffold. nih.gov One such lead compound was effective in improving cognitive functions in an animal model of amnesia and was found to modulate the levels of neurotransmitters such as acetylcholine, serotonin (B10506), and GABA. nih.gov This highlights the potential of pyrrole-based compounds to treat neurodegenerative diseases by targeting neuroinflammation. nih.gov

Beyond cannabinoid receptor modulation, pyridine and pyrrole conjugates may possess other neuroactive properties. Pyridine is a privileged scaffold in medicinal chemistry, and many pyridine alkaloids exhibit CNS activity. nih.gov Pyrrole-containing compounds have also shown promise for their neuroprotective and antioxidant effects. nih.govnih.gov

In vitro studies have demonstrated that certain pyrrole-based compounds can protect neuronal cells from oxidative stress-induced death. nih.gov This neuroprotective effect is linked to their antioxidant activity, which involves scavenging free radicals. nih.govnih.gov The combination of a pyridine and a pyrrole ring in a single molecule, as in this compound, could potentially lead to hybrid compounds with unique CNS activities, although this remains an area for future exploration.

Other Potential Therapeutic Areas (e.g., Antidiabetic, Antihypertensive)

The structural features of this compound suggest potential applications in other therapeutic areas. The broad bioactivity of pyridine and pyrrole heterocycles has been leveraged in various medicinal chemistry programs.

Specifically, a series of N-(1H-pyrrol-1-yl)-3-pyridazinamines, which share a similar pyrrole-amino-heterocycle structure, were synthesized and evaluated for their antihypertensive activity. nih.gov Many of these compounds showed moderate to strong antihypertensive effects in spontaneously hypertensive rats. nih.gov One compound from this series, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (Mopidralazine), progressed to clinical trials. nih.gov Metabolic studies revealed that the compound is rapidly metabolized, primarily through oxidation of the pyrrole ring. nih.gov This established precedent suggests that the pyridine-pyrrole scaffold could be a viable starting point for developing new antihypertensive agents.

While there is no specific evidence linking this compound to antidiabetic activity, the diverse biological roles of nitrogen-containing heterocyclic compounds make this a plausible area for future investigation.

Mechanistic Investigations of Biological Action

The therapeutic potential of chemical compounds is intrinsically linked to their mechanism of action at a molecular level. For this compound and its structural analogues, understanding their biological activity involves detailed mechanistic investigations. These studies encompass the identification of specific molecular targets, the characterization of their interactions with enzymes, and the analysis of their binding dynamics with physiological receptors.

A crucial step in elucidating the pharmacological profile of the this compound scaffold is the identification and validation of its molecular targets. Research on various analogues has revealed interactions with several key biological macromolecules, suggesting diverse therapeutic possibilities.

Identified molecular targets for analogues include:

Dihydrofolate Reductase (DHFR): Certain nonclassical antifolates with a pyrrolo[2,3-d]pyrimidine core, structurally related to the subject compound, have been identified as inhibitors of DHFR. nih.gov This enzyme is critical for the synthesis of nucleic acids and amino acids, making it a key target in antimicrobial and anticancer therapies. The design of these inhibitors was guided by molecular modeling and X-ray crystal structures, which suggested that specific moieties could create favorable hydrophobic interactions with key amino acid residues within the enzyme's active site, such as Ile123 in P. carinii DHFR and Val151 in T. gondii DHFR. nih.gov

DNA Gyrase: An analogue featuring a 3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl moiety has been identified as an inhibitor of DNA gyrase. nih.gov This enzyme is essential for bacterial DNA replication, and its inhibition leads to antibacterial effects. The potent activity of this compound underscores the potential of halogenated pyrrole derivatives in developing new antibacterial agents. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to be potent inhibitors of FGFRs. rsc.org Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making these receptors an attractive target for oncological drug development. rsc.org

Dopamine (B1211576) and Nicotinic Acetylcholine Receptors: Analogues have also been developed as ligands for neurotransmitter receptors, including dopamine (D2, D3, D4) and nicotinic acetylcholine receptors (nAChRs), indicating potential applications in neuroscience. nih.govnih.gov

These findings validate the pursuit of compounds based on the pyrrolopyridine scaffold for a range of therapeutic applications, from infectious diseases and cancer to neurological disorders.

Following target identification, quantitative analysis of enzyme inhibition provides critical data on a compound's potency and selectivity. For analogues of this compound, inhibition constants and selectivity profiles against various enzymes have been characterized.

One analogue, a pyrrolo[2,3-d]pyrimidine derivative, demonstrated potent inhibition of Toxoplasma gondii DHFR with an IC50 value of 58 nM and exhibited over 500-fold selectivity for the parasitic enzyme over human DHFR. nih.gov This high degree of selectivity is a desirable characteristic for antimicrobial agents, as it minimizes potential off-target effects in the host. Another compound in the same series showed potent inhibition of human DHFR with an IC50 of 60 nM. nih.gov

In the context of antibacterial research, a pyrrole analogue was found to inhibit DNA gyrase with a 50% inhibitory concentration (IC50) value of less than 5 nM. nih.gov Furthermore, derivatives of 1H-pyrrolo[2,3-b]pyridine have been evaluated as FGFR inhibitors, with one compound exhibiting IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. rsc.org

| Analogue Class | Target Enzyme | Organism/Type | IC50 Value |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | DHFR | Toxoplasma gondii | 58 nM nih.gov |

| Pyrrolo[2,3-d]pyrimidine | DHFR | Human | 60 nM nih.gov |

| Halogenated Pyrrole | DNA Gyrase | Bacterial | < 5 nM nih.gov |

| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | - | 7 nM rsc.org |

| FGFR2 | - | 9 nM rsc.org | |

| FGFR3 | - | 25 nM rsc.org |

The interaction of these compounds with receptors, particularly in the central nervous system, has been explored through receptor binding assays. These studies quantify the affinity of a ligand for its receptor and can reveal its selectivity profile.

A radiolabeled analogue, 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, was developed as a novel ligand for nicotinic acetylcholine receptors. nih.gov Saturation experiments using rat cortical and thalamic membranes revealed a single population of high-affinity binding sites. The dissociation constant (KD) was determined to be 36 ± 9 pM in the cortex and 30 ± 9 pM in the thalamus. nih.gov The maximal binding site densities (Bmax) were 90 ± 17 fmol/mg in the cortex and 207 ± 33 fmol/mg in the thalamus. nih.gov

| Brain Region | Dissociation Constant (KD) | Maximal Binding Site Density (Bmax) |

|---|---|---|

| Cortex | 36 ± 9 pM | 90 ± 17 fmol/mg |

| Thalamus | 30 ± 9 pM | 207 ± 33 fmol/mg |

Another series of analogues, 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrroles, were assessed for their affinity to dopamine D2, D3, and D4 receptors. nih.gov One compound in this series, 2-(5-bromo-2,3-dimethoxyphenyl)-5-(2-(3-pyridal)piperidinyl)methyl-1H-pyrrole, displayed a high affinity for the D3 receptor (Ki = 4.3 nM). nih.gov Importantly, it also showed significant selectivity, with a 20-fold preference for D3 over D2 receptors and a 300-fold selectivity for D3 over D4 receptors. nih.gov This selectivity makes it a valuable tool for studying the specific roles of the D3 receptor. nih.gov

| Receptor | Binding Affinity (Ki) | Selectivity Ratio (vs. D3) |

|---|---|---|

| Dopamine D3 | 4.3 nM | - |

| Dopamine D2 | ~86 nM (20-fold less) | 20 |

| Dopamine D4 | ~1290 nM (300-fold less) | 300 |

常见问题

Q. What synthetic routes are commonly employed for preparing 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 2-amino-5-bromopyridin-3-ol with pyrrole derivatives in polar aprotic solvents like DMF, using a base such as cesium carbonate at elevated temperatures (60–80°C) . Optimization includes solvent selection (e.g., dichloroethane for crystallization), reaction time (overnight), and purification via flash chromatography (10–50% EtOAc/heptane gradient) to achieve yields up to 46% .

Q. What purification and characterization methods are recommended for this compound?

Purification often employs flash chromatography on silica gel, followed by recrystallization from dichloroethane to obtain high-purity crystals . Characterization includes:

- NMR : To confirm substitution patterns (e.g., pyrrole integration at δ ~6.5 ppm).

- Mass spectrometry : For molecular ion confirmation (e.g., [M+H]+ at m/z 268).

- X-ray crystallography : Monoclinic space group P2₁/n with unit cell parameters a = 11.394 Å, b = 9.452 Å, c = 12.438 Å, and β = 110.68° .

Q. How does the bromine substituent influence reactivity in further functionalization?

The bromine at position 5 serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). The electron-withdrawing nature of bromine enhances electrophilic substitution at the adjacent positions, while the pyrrole group directs reactivity toward meta-substitution .

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, goggles) in a ventilated fume hood.

- Avoid contact with oxidizers and acids to prevent hazardous reactions.

- First aid for inhalation: Move to fresh air and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can crystallographic data refine the understanding of molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction reveals planar geometry for the pyridine-pyrrole system, with a dihedral angle of 57.6° between the pyridine and substituent planes . Bond lengths (e.g., Br–C: 1.904 Å) and angles (e.g., C–O–C: 117.5°) inform steric and electronic effects. SHELXL refinement (R₁ = 0.023) validates structural accuracy, with anisotropic displacement parameters (U₁₁, U₂₂) indicating thermal motion trends .

Q. How do substituents like pyrrole and bromine impact regioselectivity in catalytic reactions?

The bromine atom facilitates oxidative addition in palladium-catalyzed couplings, while the pyrrole’s electron-donating nature directs electrophiles to the pyridine’s C4 position. Computational studies (e.g., DFT) can model charge distribution to predict reaction sites .

Q. What advanced spectroscopic techniques resolve ambiguities in structural analysis?

Q. How can conformational flexibility influence biological activity in drug discovery?

The pyrrole’s planarity and bromine’s steric bulk may enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors). Molecular docking simulations comparing dihedral angles (e.g., 57.6° vs. 45° in analogs) can optimize target affinity .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

Chiral auxiliaries or asymmetric catalysis (e.g., BINAP ligands) can resolve racemic mixtures. For example, enantiopure analogs of (±)-bis(Boc)-5-bromo derivatives require chiral HPLC or enzymatic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。